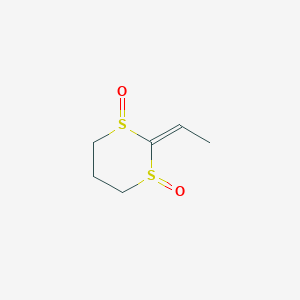
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. Selenium dioxide is used for oxidation to prepare an intermediate, 2-carbonyl-2-p-benzyl aldehyde. This intermediate is then treated with N,N-dimethylformamide and thionyl chloride, which acts as a chlorinating agent and reducing agent. Finally, the intermediate reacts with N,N-dimethyl sulfonamide chloride to synthesize the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, selenium dioxide, and N,N-dimethylformamide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted imidazole compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides, to protect crops from diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a fungicide, it inhibits the Qi site (the ubiquinone-reducing site) of the cytochrome bc1 complex in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to the death of the fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
Cyazofamid: A fungicide with a similar structure and mechanism of action.
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide: Another imidazole derivative used as a fungicide.
Uniqueness
4-Chloro-2-cyano-N,N-dimethyl-5-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the Qi site of the cytochrome bc1 complex makes it particularly effective as a fungicide.
Propiedades
Número CAS |
120116-87-2 |
|---|---|
Fórmula molecular |
C12H11ClN4O2S |
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
4-chloro-2-cyano-N,N-dimethyl-5-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H11ClN4O2S/c1-16(2)20(18,19)17-10(8-14)15-12(13)11(17)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
DNYQVSBOGCMIDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C(=NC(=C1C2=CC=CC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



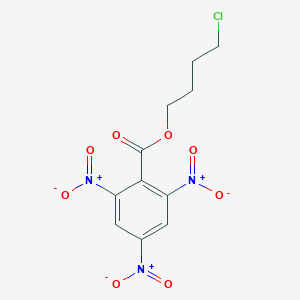
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


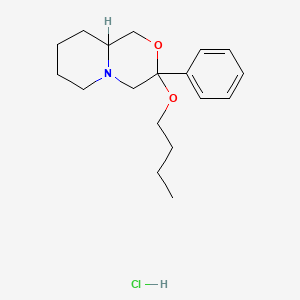
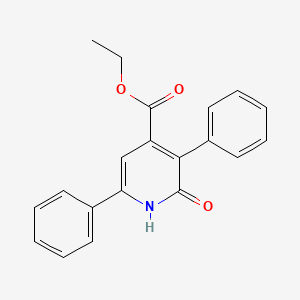
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
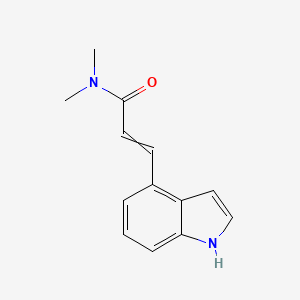
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

